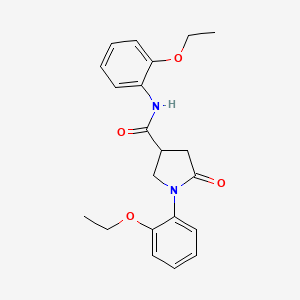

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

描述

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two ethoxyphenyl groups attached to a pyrrolidine ring, making it an interesting subject for research in organic chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies involving derivatives of pyrrolidinone have demonstrated their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma) . The mechanism of action often involves the modulation of apoptotic pathways and enzyme inhibition, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Inhibitory studies suggest that it may bind to active sites of various enzymes, which can lead to therapeutic benefits such as reduced inflammation and decreased cancer cell proliferation .

Biological Applications

Biological Targeting

this compound may serve as a ligand for specific biological targets, influencing various biological pathways. Its structural features allow it to interact with metal ions and enzymes, potentially modulating their activity .

Antibacterial Properties

Research has also highlighted antibacterial activities associated with compounds structurally related to this compound. Studies show that modifications in the compound's structure can yield derivatives with significant antimicrobial effects against various bacterial strains.

Industrial Applications

Synthesis of Complex Molecules

In the field of organic chemistry, this compound can be utilized as a building block for synthesizing more complex organic molecules. Its unique chemical structure allows for the development of new materials and chemicals used in various industrial applications.

Case Studies

Case Study 1: Antitumor Activity

A comparative study involving pyrrolidinone derivatives revealed that those with specific substituents demonstrated enhanced antitumor activity. The structural characteristics were linked to their ability to induce apoptosis through modulation of caspase pathways .

Case Study 2: Antibacterial Activity

Another investigation into related compounds demonstrated significant antibacterial properties against several strains of bacteria. This suggests that structural modifications can lead to compounds with notable antimicrobial effects.

作用机制

The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Similar Compounds

- N,1-bis(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- N,1-bis(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

- N,1-bis(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.

生物活性

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of chemistry, biology, and medicine.

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. This method is optimized for higher yields and purity through techniques like recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research but may include enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of 5-oxopyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The effective concentrations that reduced cell viability by 50% (EC50 values) were determined through viability assays .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Compound 1 | A375 | 46.7 ± 2.0 | |

| Compound 2 | HT-29 | 44.6 ± 2.0 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown that related compounds exhibit varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using broth microdilution techniques .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Compound A | E. coli | >128 | |

| Compound B | MRSA | TBD |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related pyrrolidine derivatives, it was found that modifications to the phenyl substituents significantly influenced cytotoxicity levels against A549 cells. The introduction of halogen groups enhanced the anticancer activity, demonstrating structure-dependent effects that warrant further exploration for drug development .

Case Study 2: Antimicrobial Resistance

Another research effort focused on evaluating the antimicrobial properties of derivatives against resistant strains of Staphylococcus aureus. The findings indicated that certain substitutions on the pyrrolidine scaffold could enhance antibacterial potency, making these compounds promising candidates for addressing antibiotic resistance .

常见问题

Q. What are the recommended synthetic routes for N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Basic

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and carboxamide coupling. A validated approach for analogous pyrrolidine carboxamides employs:

- Coupling agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate the carboxylic acid intermediate for amide bond formation .

- Reaction optimization : Temperature control (0°C to ambient) and prolonged stirring (72 hours) to ensure high conversion rates.

- Purification : Flash chromatography (60% ethyl acetate/hexane) yields pure product (70% efficiency) .

Similar protocols in related compounds emphasize solvent selection (e.g., DMF for polar intermediates) and stepwise purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Basic

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, a singlet at δ 1.22 ppm in analogous compounds confirms ethoxy groups, while aromatic protons appear between δ 6.74–8.38 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ 461.2080 vs. calculated 461.2071) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. How can researchers address low yield in the final coupling step during synthesis?

Advanced

Low yields often arise from incomplete activation of the carboxylic acid or side reactions. Mitigation strategies include:

- Alternative coupling reagents : Replace DCC with EDC/HOBt for improved solubility and reduced byproducts .

- Solvent optimization : Use anhydrous DMF or THF to enhance reagent stability .

- Temperature gradients : Gradual warming (e.g., 0°C → 25°C over 6 hours) minimizes decomposition .

- In situ monitoring : LC-MS or TLC tracks reaction progress, enabling timely quenching .

Q. What strategies resolve contradictions in reported biological activities of similar pyrrolidine carboxamides?

Advanced

Discrepancies in bioactivity data (e.g., anti-cancer vs. anti-inflammatory effects) require:

- Target-specific assays : Use kinase inhibition or receptor-binding assays to isolate mechanisms .

- Structural comparisons : Analyze analogs (e.g., chlorophenyl vs. methoxyphenyl substituents) to correlate substituents with activity .

- Dose-response studies : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

Q. What are the known biological targets or mechanisms of action for this compound class?

Basic

Pyrrolidine carboxamides often interact with:

- Enzymes : Inhibition of CYP3A4 or proteases via hydrogen bonding to catalytic residues .

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to hydrophobic aryl substitutions .

- Apoptotic pathways : Induction of caspase-3/7 in cancer cells (e.g., cervical HeLa cells) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Advanced

Key steps for SAR analysis:

- Variation of substituents : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups at the 2-ethoxyphenyl position .

- Bioactivity profiling : Test analogs against cell lines (e.g., MCF-7, A549) and compare IC₅₀ values .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .

Q. What purification methods are effective post-synthesis?

Basic

- Flash chromatography : Ideal for polar intermediates; use gradients of ethyl acetate/hexane .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance purity for crystalline products .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted starting materials) .

Q. How to confirm the compound’s stereochemistry if chiral centers are present?

Advanced

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .

Q. What analytical challenges arise in stability studies under physiological conditions?

Advanced

- Degradation pathways : Hydrolysis of the ethoxy group at pH > 8 requires buffered solutions (pH 7.4) during in vitro assays .

- LC-MS/MS monitoring : Quantify degradation products (e.g., free carboxylic acid) over 24-hour incubation .

- Temperature sensitivity : Store lyophilized samples at -80°C to prevent thermal decomposition .

Q. How to validate target engagement in cellular models?

Advanced

- Fluorescence polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled inhibitors) in live cells .

- Western blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .

- CRISPR/Cas9 knockout : Confirm activity loss in target-deficient cell lines .

属性

IUPAC Name |

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-26-18-11-7-5-9-16(18)22-21(25)15-13-20(24)23(14-15)17-10-6-8-12-19(17)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUHHALAILOBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。